Midaglizole

Description

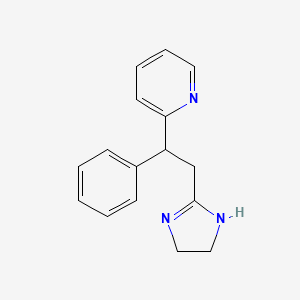

Structure

3D Structure

Properties

CAS No. |

66529-17-7 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |

InChI |

InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19) |

InChI Key |

TYZQFNOLWJGHRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |

Related CAS |

79689-25-1 (di-hydrochloride) 82631-03-6 (di-hydrochloride.sesquihydrate) 79689-25-1 (dihydrochloride salt/solvate) |

Synonyms |

2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)pyridine dihydrochloride sesquihydrate DG 5128 DG-5128 midaglizole midaglizole dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Midaglizole: A Technical Guide to the Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midaglizole (DG-5128) is a novel hypoglycemic agent whose primary mechanism of action is the selective antagonism of α2-adrenergic receptors. By blocking the inhibitory effects of endogenous catecholamines on pancreatic β-cells, this compound facilitates and potentiates glucose-stimulated insulin (B600854) secretion. This document provides an in-depth examination of the molecular pathways, pharmacological data, and experimental methodologies that define the action of this compound. Its selectivity for peripheral α2-adrenoceptors minimizes central nervous system side effects associated with less selective agents. The core of its therapeutic effect lies in the disinhibition of adenylyl cyclase within the β-cell, leading to the modulation of the insulin exocytosis pathway.

Core Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound exerts its therapeutic effects by acting as a competitive and selective antagonist at α2-adrenergic receptors.[1][2] These receptors are a key component of the sympathetic nervous system's regulation of insulin release.

Signaling Pathway in the Pancreatic β-Cell

In the pancreatic β-cell, α2-adrenergic receptors are coupled to an inhibitory G-protein (Gαi). The physiological role of this pathway is to suppress insulin secretion during sympathetic activation (e.g., in a "fight-or-flight" response).

-

Baseline Inhibition: Endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862) bind to the α2-adrenoceptor.

-

G-Protein Activation: This binding activates the associated Gαi protein, causing it to dissociate into its αi and βγ subunits.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Suppressed Insulin Secretion: Lower levels of cAMP reduce the activity of Protein Kinase A (PKA) and Epac2, key proteins that potentiate the exocytosis of insulin-containing granules, especially in response to a glucose stimulus.

This compound's Interruption of the Inhibitory Pathway:

This compound competitively binds to the α2-adrenoceptor, preventing epinephrine and norepinephrine from binding. This action, known as disinhibition, effectively removes the suppressive signal.[2] Consequently, adenylyl cyclase activity is maintained, cAMP levels remain elevated, and the potentiation of glucose-stimulated insulin secretion is restored or enhanced.[1]

Integration with Glucose-Stimulated Insulin Secretion (GSIS)

This compound's action is not to stimulate insulin release directly but to enhance the primary glucose-sensing pathway. The process is as follows:

-

Glucose Entry & Metabolism: Glucose enters the β-cell via GLUT2 transporters and is metabolized, leading to an increased ATP/ADP ratio.

-

KATP Channel Closure: This high ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels in the cell membrane.

-

Depolarization: Closure of KATP channels prevents K+ efflux, leading to membrane depolarization.

-

Calcium Influx: The change in membrane potential opens voltage-gated calcium (Ca2+) channels, allowing an influx of extracellular Ca2+.

-

Insulin Exocytosis: The rise in intracellular Ca2+ is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin.

The cAMP pathway, which this compound disinhibits, acts as a critical amplifier of this Ca2+-dependent process. PKA and Epac2, activated by cAMP, phosphorylate components of the exocytotic machinery, sensitizing it to Ca2+ and increasing the efficiency of insulin release. Experimental evidence shows that the K-channel opener diazoxide (B193173) suppresses this compound-induced insulin secretion, confirming that this compound's action is dependent on and upstream of the KATP channel-mediated depolarization step.

Pharmacological Profile & Data

This compound is characterized by its preferential affinity for α2-adrenoceptors over α1-adrenoceptors and its action on peripheral versus central receptors.[1][3]

Quantitative Binding Affinity Data

The following table summarizes the binding affinity (Ki) and functional antagonism (pA2) of this compound compared to other relevant adrenergic ligands. The Ki value represents the concentration of the drug that occupies 50% of the receptors in a binding assay, with a lower value indicating higher affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.

| Compound | Target Receptor | Parameter | Value | Species/Tissue | Reference |

| This compound (DG-5128) | α2-Adrenoceptor | pKi | 6.28 | Rat Cerebral Cortex | [1] |

| Ki | ~525 nM | Rat Cerebral Cortex | [1] | ||

| α2-Adrenoceptor (Low Affinity State) | pKi | 6.79 | Rat Cerebral Cortex | [4] | |

| Ki | ~162 nM | Rat Cerebral Cortex | [4] | ||

| α2-Adrenoceptor (vs. Clonidine) | pA2 | 6.7 | Rat Vas Deferens | [2] | |

| α1-Adrenoceptor | Selectivity | 7.4x lower affinity than for α2 | Rat Cerebral Cortex | [1] | |

| Yohimbine | α2A-Adrenoceptor | pKi | 8.36 | Porcine Clone | |

| α2-Adrenoceptor | Ki | 4.4 nM | Porcine Clone | ||

| Prazosin | α1-Adrenoceptor | - | High Affinity Antagonist | Human | |

| Clonidine | α2-Adrenoceptor | - | High Affinity Agonist | Human |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological assays. While specific protocols from the original publications are not detailed, the following sections describe representative, modern methodologies for the key experiments performed.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: A tissue source rich in α2-adrenoceptors (e.g., rat cerebral cortex, human platelets) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet cell debris. The supernatant is then ultracentrifuged to isolate the membrane fraction, which is washed and resuspended in an assay buffer.

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated with:

-

A fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]clonidine or [3H]yohimbine).

-

A range of concentrations of unlabeled this compound (the competitor).

-

A control for non-specific binding, which contains the radioligand and a high concentration of an unlabeled α2-ligand (e.g., phentolamine).

-

-

Separation: The reaction is incubated to equilibrium. The bound radioligand is then separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: The filters are washed with cold buffer to remove non-specifically bound ligand. The radioactivity trapped on each filter is then measured using a scintillation counter.

-

Data Analysis: The specific binding at each this compound concentration is calculated by subtracting the non-specific binding from the total binding. The data are plotted as percent specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Ex Vivo Insulin Secretion Assay

This functional assay measures the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from an animal model (e.g., rat) by digesting the pancreas with collagenase, followed by purification using a density gradient (e.g., Ficoll).

-

Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a physiological buffer (e.g., Krebs-Ringer Bicarbonate, KRB) containing a low, non-stimulatory concentration of glucose (e.g., 2.8 mM) to establish a basal rate of insulin secretion.

-

Stimulation/Incubation: Groups of islets are then transferred to fresh KRB buffer containing various experimental conditions:

-

Basal (low) glucose (e.g., 2.8 mM)

-

Stimulatory (high) glucose (e.g., 16.7 mM)

-

High glucose + α2-agonist (e.g., clonidine) to induce inhibition.

-

High glucose + α2-agonist + varying concentrations of this compound.

-

-

Sample Collection: After a defined incubation period (e.g., 60 minutes) at 37°C, the buffer (supernatant) from each group is collected.

-

Insulin Measurement: The concentration of insulin in the collected supernatant is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted under each condition is calculated and often normalized to the islet DNA or protein content. The results demonstrate this compound's ability to reverse agonist-induced inhibition of glucose-stimulated insulin secretion in a dose-dependent manner.

Conclusion

The mechanism of action for this compound is definitively characterized as selective, peripheral α2-adrenergic receptor antagonism. Its hypoglycemic properties are a direct result of blocking the tonic inhibitory signals that suppress insulin release from pancreatic β-cells. By removing this brake on the insulin secretion machinery, this compound enhances the β-cell's response to glucose, leading to improved glycemic control. This targeted mechanism, supported by binding affinity data and functional assays, positions this compound as a well-defined pharmacological agent for the study and potential treatment of metabolic disorders.

References

- 1. The selectivity of DG-5128 as an alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective alpha-2 blocking action of DG-5128 in the dog mesenteric artery and rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Midaglizole: An In-Depth Technical Guide on its Core Function as an Alpha 2-Adrenoceptor Antagonist

This technical guide provides a comprehensive overview of Midaglizole (DG-5128), a selective alpha 2-adrenoceptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its pharmacological properties, mechanism of action, and relevant experimental methodologies.

Core Concepts: Introduction to this compound

This compound is an imidazoline (B1206853) derivative identified as a selective antagonist of alpha 2-adrenoceptors. Its chemical designation is 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine. The primary therapeutic interest in this compound has been for the treatment of type 2 diabetes due to its ability to enhance insulin (B600854) secretion. By blocking alpha 2-adrenoceptors on pancreatic beta cells, this compound mitigates the inhibitory effect of the sympathetic nervous system on insulin release.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₇N₃ |

| Molecular Weight | 251.33 g/mol |

| CAS Number | 66529-17-7 |

Mechanism of Action: Alpha 2-Adrenoceptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism at alpha 2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), initiate an inhibitory signaling cascade. There are three main subtypes of alpha 2-adrenoceptors: α2A, α2B, and α2C, which are distributed throughout the central and peripheral nervous systems.

This compound's antagonism of these receptors has been demonstrated to be selective for the alpha-2 class over the alpha-1 class of adrenoceptors. However, detailed quantitative data on the binding affinity (Ki) and functional antagonism (IC50 or pA2 values) of this compound at the individual alpha 2-adrenoceptor subtypes (α2A, α2B, α2C) are not extensively reported in publicly available literature.

The general antagonistic action of this compound at presynaptic alpha 2-adrenoceptors leads to an increase in the release of norepinephrine from nerve terminals. Postsynaptically, its effects depend on the specific location and function of the alpha 2-adrenoceptor subtype being blocked.

Signaling Pathways

Activation of alpha 2-adrenoceptors by an agonist initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), thereby affecting the phosphorylation state and activity of numerous downstream target proteins.

Experimental Protocols and Methodologies

The characterization of this compound as an alpha 2-adrenoceptor antagonist involves a variety of in vitro and in vivo experimental techniques.

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target alpha 2-adrenoceptor subtype and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-yohimbine), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G-proteins coupled to the receptor of interest. For an antagonist like this compound, it is used to measure the inhibition of agonist-stimulated G-protein activation.

-

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: Combine the membrane preparation with a fixed concentration of an alpha 2-adrenoceptor agonist (e.g., UK-14,304), [³⁵S]GTPγS, and varying concentrations of this compound in an assay buffer containing GDP.

-

Incubation: Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gαi subunit.

-

Separation and Quantification: Separate bound from free [³⁵S]GTPγS by filtration and quantify the bound radioactivity by scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50). The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations.

-

This in vivo model is used to assess the central alpha 2-adrenoceptor antagonistic activity of a compound.

-

Protocol:

-

Animal Preparation: Anesthetize rats and measure baseline pupil diameter.

-

Agonist Administration: Administer the alpha 2-adrenoceptor agonist clonidine (B47849) to induce mydriasis (pupil dilation).

-

Antagonist Administration: Administer this compound at various doses prior to or after clonidine administration.

-

Measurement: Measure the pupil diameter at regular intervals.

-

Data Analysis: Evaluate the ability of this compound to prevent or reverse clonidine-induced mydriasis.

-

Human platelets express alpha 2A-adrenoceptors, and their activation by epinephrine induces aggregation. This ex vivo assay assesses the antagonist activity of a compound on this process.

-

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

-

Aggregation Measurement: Place the PRP in an aggregometer and add epinephrine to induce aggregation.

-

Inhibition Assay: Pre-incubate the PRP with varying concentrations of this compound before adding epinephrine.

-

Data Analysis: Measure the extent of platelet aggregation and determine the IC50 value for this compound's inhibition of epinephrine-induced aggregation.

-

Conclusion

This compound is a selective alpha 2-adrenoceptor antagonist with demonstrated efficacy in preclinical and clinical studies, particularly in the context of stimulating insulin secretion. Its mechanism of action is centered on the blockade of alpha 2-adrenoceptor-mediated inhibitory signaling. While its selectivity for the alpha-2 adrenoceptor class is established, a more detailed characterization of its affinity and potency at the individual α2A, α2B, and α2C subtypes would provide a more complete understanding of its pharmacological profile and could guide the development of future subtype-selective antagonists. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel alpha 2-adrenoceptor modulators.

Midaglizole Hydrochloride Sesquihydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midaglizole, chemically known as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, is a novel pharmacological agent that has been investigated for its potential as an oral hypoglycemic drug. Its primary mechanism of action is as a selective alpha-2 adrenoceptor antagonist. This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride sesquihydrate, including its physicochemical characteristics, mechanism of action, pharmacological effects, and relevant experimental methodologies.

Physicochemical Properties

Quantitative physicochemical data for this compound hydrochloride sesquihydrate is not widely available in publicly accessible literature. The following tables summarize the available information and highlight areas where data is currently unavailable.

| Property | Value |

| Chemical Name | 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate |

| Molecular Formula | C₁₆H₁₇N₃ · 2HCl · 1.5H₂O |

| Molecular Weight | Data not available |

| Melting Point | Data not available |

| pKa | Data not available |

| Solubility | Value |

| Water | Data not available |

| Ethanol | Data not available |

| DMSO | Data not available |

| Other Solvents | Data not available |

| Stability | Conditions | Observations |

| pH | Data not available | Data not available |

| Temperature | Data not available | Data not available |

| Light | Data not available | Data not available |

Mechanism of Action

This compound functions as a selective antagonist of alpha-2 adrenergic receptors. These receptors are a key component of the sympathetic nervous system and are involved in regulating the release of various neurotransmitters and hormones. By blocking these receptors, this compound interferes with the normal feedback mechanisms that control the release of norepinephrine (B1679862) and other signaling molecules. This antagonism is particularly relevant in the pancreas and platelets, where it modulates insulin (B600854) secretion and platelet aggregation, respectively.

Signaling Pathway of Alpha-2 Adrenoceptor Antagonism

The following diagram illustrates the general signaling pathway affected by the antagonism of alpha-2 adrenoceptors.

Pharmacological Profile of Midaglizole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midaglizole is a selective alpha-2 adrenergic receptor antagonist that has been investigated for its potential as an oral hypoglycemic agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available clinical data. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and development efforts.

Introduction

This compound (DG-5128) is a novel compound identified as a selective antagonist of alpha-2 adrenergic receptors.[1] These receptors are involved in the negative feedback regulation of norepinephrine (B1679862) release and play a role in modulating insulin (B600854) and glucagon (B607659) secretion. By blocking these receptors, this compound has been shown to enhance insulin release and suppress glucagon, leading to a reduction in blood glucose levels.[2] This guide delves into the detailed pharmacological characteristics of this compound.

Mechanism of Action

This compound exerts its primary pharmacological effect by selectively blocking alpha-2 adrenergic receptors. This antagonism has been demonstrated in various preclinical models.[1]

Alpha-2 Adrenergic Receptor Antagonism

Signaling Pathways

The antagonism of alpha-2 adrenergic receptors by this compound leads to the modulation of intracellular signaling cascades, primarily involving cyclic adenosine (B11128) monophosphate (cAMP). Alpha-2 adrenergic receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibition, resulting in a relative increase in cAMP. This, in turn, influences downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which are crucial for insulin secretion.

Figure 1: this compound's Proposed Signaling Pathway in Pancreatic Beta-Cells.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its ability to modulate glucose homeostasis.

Effects on Insulin and Glucagon Secretion

Studies have shown that this compound stimulates insulin secretion and suppresses glucagon release.[2] The mechanism of insulin secretion appears to involve an interaction with KATP channels in pancreatic beta-cells.[2] The suppression of glucagon secretion is a direct consequence of alpha-2 adrenoceptor blockade on pancreatic alpha-cells.

Table 1: Summary of this compound's Effects on Glucose Homeostasis

| Parameter | Effect |

| Insulin Secretion | Increased |

| Glucagon Secretion | Decreased |

| Plasma Glucose | Decreased |

Functional Antagonism

The potency of this compound as a functional antagonist of alpha-2 adrenoceptors can be quantified by its IC50 value in relevant assays, such as the inhibition of forskolin-stimulated cAMP accumulation. While specific IC50 values for this compound are not widely published, its dose-dependent effects in preclinical and clinical studies confirm its antagonistic activity.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Administration | Single and Multiple Ascending Doses | [3][4] |

| Safety and Tolerability | Generally well-tolerated | [3][4] |

Note: Specific quantitative data from these studies are not publicly available.

Clinical Studies

This compound has been evaluated in clinical trials for its potential as a treatment for type 2 diabetes.

Phase 1 Studies

Single and multiple ascending dose studies in healthy volunteers have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound.[3][4] These studies are crucial for determining the appropriate dose range for subsequent clinical development.

Figure 2: Typical Workflow for Phase 1 Dose-Escalation Studies.

Phase 2 Studies

A phase 2 clinical trial in patients with non-insulin-dependent diabetes mellitus (NIDDM) demonstrated that this compound effectively lowered fasting plasma glucose and HbA1c levels.

Cardiovascular Safety

The cardiovascular safety of new antidiabetic drugs is a critical aspect of their clinical development. While specific cardiovascular outcome trials for this compound have not been extensively reported, its mechanism of action as a peripheral alpha-2 antagonist suggests a potential for cardiovascular effects that would require thorough investigation in dedicated clinical trials.[5][6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized protocols for key assays used in the pharmacological characterization of this compound.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes expressing the alpha-2 adrenergic receptor subtype of interest (α2A, α2B, or α2C).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Rauwolscine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[3][7][8]

Figure 3: Workflow for a Radioligand Binding Assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional antagonism of Gi-coupled receptors.

Protocol Outline:

-

Cell Culture: Culture cells expressing the alpha-2 adrenergic receptor.

-

Pre-incubation: Pre-incubate cells with varying concentrations of the antagonist (this compound).

-

Stimulation: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[9][10][11][12]

Conclusion

This compound is a selective alpha-2 adrenergic receptor antagonist with demonstrated hypoglycemic effects in preclinical and early clinical studies. Its mechanism of action, involving the enhancement of insulin secretion and suppression of glucagon, makes it a molecule of interest for the treatment of type 2 diabetes. Further research is warranted to fully elucidate its binding affinities to receptor subtypes, delineate its precise signaling pathways, and establish its long-term safety and efficacy in larger clinical trials. This technical guide provides a foundational overview to support these future investigations.

References

- 1. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of insulin secretion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular Outcomes Trials in Type 2 Diabetes: Where Do We Go From Here? Reflections From a Diabetes Care Editors’ Expert Forum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. montanamolecular.com [montanamolecular.com]

- 12. ccjm.org [ccjm.org]

A Technical Guide to Midaglizole: An Alpha-2 Adrenoceptor Antagonist for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Midaglizole (DG-5128), a novel oral hypoglycemic agent investigated for the treatment of type 2 diabetes mellitus. It consolidates key findings from preclinical and clinical research, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug development.

Core Mechanism of Action

This compound functions as a selective alpha-2 adrenoceptor antagonist.[1] In the context of type 2 diabetes, its primary mechanism involves the blockade of alpha-2 adrenoceptors on pancreatic islet cells. This action leads to two key effects:

-

Stimulation of Insulin (B600854) Secretion: By antagonizing the inhibitory effects of norepinephrine (B1679862) on pancreatic beta-cells, this compound promotes the secretion of insulin.[1][2]

-

Suppression of Glucagon (B607659) Secretion: The drug also suppresses the secretion of glucagon from pancreatic alpha-cells.[1]

The combined effect of increased insulin and decreased glucagon levels results in a reduction of plasma glucose concentrations.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound in a pancreatic beta-cell.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Time to Hypoglycemic Action | 0.5 - 1.0 hours | [1] |

| Time to Maximum Hypoglycemic Effect | 1.0 - 1.5 hours | [1] |

| Plasma Half-Life (t½) | ~3 hours | [1] |

| Excretion | >80% excreted unchanged in urine and feces within 24 hours | [1] |

Table 2: Efficacy of this compound in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) - Diet-Controlled Group

| Parameter | Baseline (Mean ± SE) | 2 Weeks Post-Treatment (Mean ± SE) | 4 Weeks Post-Treatment (Mean ± SE) | P-value (vs. Baseline) | Reference |

| Fasting Plasma Glucose (mg/dl) | 187 ± 10 | 147 ± 13 | 120 ± 6 | < 0.05 (2 wks), < 0.01 (4 wks) | [2] |

| Glycosylated Hemoglobin (HbA1) (%) | 12.0 ± 0.7 | 11.3 ± 1.1 | 10.7 ± 0.6 | Not specified | [2] |

| N=20 patients previously treated with diet only. |

Table 3: Efficacy of this compound in Patients with NIDDM - Sulfonylurea-Treated Group

| Parameter | Pre-Midaglizole | Post-Midaglizole | Outcome | Reference |

| Fasting Plasma Glucose | Maintained | Maintained | Levels were maintained at the same values obtained before administration of this compound. | [2] |

| Glycosylated Hemoglobin (HbA1) | Maintained | Maintained | Levels were maintained at the same values obtained before administration of this compound. | [2] |

| N=23 patients whose treatment was changed from sulfonylureas to this compound. |

Experimental Protocols

Detailed experimental protocols from the initial studies are not fully available. However, based on the published research, the following methodologies were employed.

3.1. Clinical Trial Protocol for Efficacy and Safety Assessment

-

Study Design: An initial Phase II clinical study was conducted to evaluate the clinical safety and efficacy of short-term administration of this compound in patients with non-insulin-dependent diabetes mellitus (NIDDM).[2]

-

Participants: 47 patients with NIDDM were enrolled.[2] The patients were divided into two groups: those previously treated with diet alone (n=20) and those whose treatment was changed from sulfonylureas (n=23).[2]

-

Treatment Regimen: Patients received 150-250 mg of this compound three times a day for a period of 2-4 weeks, with some patients continuing treatment for longer durations.[2]

-

Efficacy Endpoints:

-

Safety Monitoring: Clinical and laboratory tests were performed to monitor for any adverse effects. The specific tests were not detailed in the available literature.[1]

Below is a workflow diagram for the described clinical trial.

3.2. Pharmacokinetic Study Protocol

-

Study Design: A study was conducted in healthy male volunteers to investigate the effects of this compound on plasma glucose, immunoreactive insulin (IRI), and immunoreactive glucagon (IRG).[1]

-

Dosing Regimens:

-

Pharmacokinetic Sampling: Plasma concentrations of this compound were measured at various time points post-administration to determine its half-life.

-

Pharmacodynamic Assessments:

Conclusion and Future Directions

The initial research on this compound demonstrated its potential as an oral hypoglycemic agent for the treatment of type 2 diabetes. Its mechanism of action, centered on alpha-2 adrenoceptor antagonism, offers a distinct approach to glycemic control. The early clinical data indicated a significant reduction in fasting plasma glucose and HbA1c levels, particularly in patients previously managed by diet alone.[2] The pharmacokinetic profile suggests a rapid onset of action and a relatively short half-life.[1]

Further research would be beneficial to fully elucidate the long-term efficacy and safety of this compound. More detailed studies on its signaling pathways and potential off-target effects would also be valuable for the scientific community. The experimental designs outlined in this guide can serve as a foundation for future investigations into this and other compounds with similar mechanisms of action.

References

An In-depth Technical Guide to Midaglizole and its Role in Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midaglizole (DG-5128) is a selective α2-adrenergic receptor antagonist that has demonstrated a significant, dose-dependent stimulatory effect on insulin (B600854) secretion. This technical guide provides a comprehensive overview of the core mechanisms of action, experimental data, and methodologies related to the study of this compound's influence on pancreatic β-cell function. The primary mechanism involves the blockade of α2-adrenergic receptors on pancreatic β-cells, which mitigates the inhibitory effect of endogenous catecholamines on insulin release. Evidence also suggests a potential secondary mechanism involving the modulation of ATP-sensitive potassium (KATP) channels. This document summarizes key quantitative data from in vivo and clinical studies, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: α2-Adrenergic Antagonism

This compound's principal mechanism for stimulating insulin secretion is through its action as a selective antagonist of α2-adrenergic receptors located on the surface of pancreatic β-cells.[1][2] These receptors are coupled to inhibitory G-proteins (Gαi). When activated by endogenous agonists like epinephrine (B1671497) and norepinephrine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Lower cAMP levels result in reduced protein kinase A (PKA) activity, which in turn suppresses glucose-stimulated insulin secretion.

By blocking these α2-adrenergic receptors, this compound prevents the inhibitory signaling cascade initiated by catecholamines. This disinhibition allows for an enhanced insulin secretory response to glucose and other stimuli.[1]

Signaling Pathway of α2-Adrenergic Receptor Antagonism in Pancreatic β-Cells

The following diagram illustrates the signaling pathway involved in the α2-adrenergic regulation of insulin secretion and the point of intervention by this compound.

Caption: this compound blocks the α2-adrenergic receptor, preventing catecholamine-induced inhibition of insulin secretion.

Potential Secondary Mechanism: Interaction with KATP Channels

Some evidence suggests that this compound, like other imidazoline (B1206853) compounds, may also directly interact with ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] The closure of these channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which is a primary trigger for insulin exocytosis. However, the contribution of this mechanism to this compound's overall effect on insulin secretion requires further elucidation.

Quantitative Data on this compound-Induced Insulin Secretion

In Vivo Studies in a Canine Model

A key study investigating the dose-response relationship of this compound on insulin secretion was conducted using an in situ local circulation of the canine pancreas. The results demonstrated a clear dose-dependent increase in plasma insulin levels.

| This compound Dose (mg/kg) | Outcome |

| 0.2 | Dose-related increase in plasma insulin[1] |

| 1.0 | Dose-related increase in plasma insulin[1] |

| 2.0 | Dose-related increase in plasma insulin[1] |

Phase II Clinical Studies in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM)

Initial Phase II clinical trials evaluated the efficacy and safety of this compound in patients with NIDDM. The treatment regimen and its impact on glycemic control and insulin secretion are summarized below.

| Treatment Regimen | Key Findings |

| 150-250 mg this compound, 3 times a day for 2-4 weeks | - Significant decrease in fasting plasma glucose.[5] - Improved daily plasma glucose curve.[5] - Amelioration of oral glucose tolerance accompanied by accelerated insulin secretion.[5] |

Experimental Protocols

In Situ Local Circulation of the Canine Pancreas

This experimental model is crucial for studying the direct effects of substances on pancreatic hormone secretion without the interference of systemic metabolic changes.

Objective: To assess the dose-dependent effect of this compound on insulin secretion directly from the pancreas.

Methodology:

-

Animal Preparation: Adult mongrel dogs are anesthetized. A laparotomy is performed to expose the pancreas and its associated vasculature.

-

Vascular Isolation and Cannulation: The gastroduodenal vein, which drains the pancreas, is isolated and cannulated to allow for the collection of pancreatic venous blood. All other venous drainage from the pancreas is interrupted.[3] The pancreatic artery is cannulated for the direct infusion of test substances.

-

Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate solution containing canine red blood cells, bovine serum albumin, and dextran.[6] The perfusion rate is maintained at a constant flow.

-

Drug Administration: Graded doses of this compound (0.2, 1.0, and 2.0 mg/kg) are administered via the intra-arterial catheter.[1]

-

Sample Collection: Pancreatic venous effluent is continuously collected in timed intervals before, during, and after the administration of this compound.

-

Analysis: Plasma from the collected samples is separated, and insulin concentrations are measured using a radioimmunoassay (RIA).

Caption: Workflow for the in situ canine pancreas perfusion experiment to study insulin secretion.

Phase II Clinical Trial in NIDDM Patients

Objective: To evaluate the clinical safety and efficacy of short-term administration of this compound in patients with NIDDM.

Methodology:

-

Patient Selection: Patients with NIDDM whose glycemic control is unsatisfactory on diet and/or sulfonylurea therapy are recruited.[5]

-

Washout Period: A washout period is implemented for patients on prior oral antidiabetic medications.

-

Treatment Protocol: Patients receive oral doses of this compound (150-250 mg) three times a day for a period of 2 to 4 weeks.[5]

-

Glycemic Monitoring: Fasting plasma glucose levels are monitored regularly throughout the study period.

-

Oral Glucose Tolerance Test (OGTT): A 75g OGTT is performed at baseline and at the end of the treatment period to assess glucose tolerance and insulin secretion.

-

Blood Sampling during OGTT: Blood samples are collected at fasting and at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) after the glucose load for the measurement of plasma glucose and insulin.

-

Biochemical Analysis: Plasma glucose is measured using a standard enzymatic method. Plasma insulin concentrations are determined by radioimmunoassay.

Conclusion

This compound effectively stimulates insulin secretion primarily through the antagonism of α2-adrenergic receptors on pancreatic β-cells. In vivo and clinical studies have demonstrated its dose-dependent efficacy in increasing plasma insulin and improving glycemic control in NIDDM. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other α2-adrenergic antagonists as potential therapeutic agents for type 2 diabetes. Further research is warranted to fully elucidate the potential role of KATP channel interaction in the mechanism of action of this compound.

References

- 1. α2-adrenoceptor regulation of blood glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of insulin secretion via distinct signaling pathways in alpha2-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of endogenous insulin on pancreatic exocrine secretion in perfused dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Midaglizole's Impact on Glucagon Suppression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midaglizole (DG-5128) is a novel, orally active hypoglycemic agent characterized as a selective alpha-2 adrenoceptor antagonist[1][2]. Its mechanism of action involves the potentiation of insulin (B600854) secretion, and notably, the suppression of glucagon (B607659) release, making it a molecule of significant interest in the management of type 2 diabetes. Dysregulation of glucagon secretion, specifically hyperglucagonemia, is a key pathophysiological feature of type 2 diabetes, contributing to hyperglycemia. Therefore, therapeutic agents that can effectively suppress glucagon secretion hold considerable promise. This technical guide provides an in-depth analysis of the available scientific literature on the effect of this compound on glucagon suppression, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Glucagon Suppression via Alpha-2 Adrenoceptor Antagonism

The primary mechanism by which this compound suppresses glucagon secretion is through its antagonism of alpha-2 adrenergic receptors on pancreatic alpha-cells. In the fasting state, the sympathetic nervous system, through the release of norepinephrine, tonically stimulates alpha-2 adrenoceptors on alpha-cells, which in turn inhibits glucagon secretion. This compound, by blocking these receptors, is thought to disinhibit this tonic suppression, paradoxically leading to a decrease in glucagon levels, particularly in the fasting state.

A study in healthy male volunteers demonstrated that this compound significantly suppressed immunoreactive glucagon (IRG) secretion in the fasting state[1]. This effect contributes to its overall hypoglycemic action by reducing hepatic glucose output.

References

Midaglizole in Asthma and Bronchoconstriction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midaglizole (DG-5128) is a selective α2-adrenergic receptor antagonist that has demonstrated bronchodilatory effects in clinical studies involving patients with asthma. This technical guide provides a comprehensive overview of the existing research on this compound's role in asthma and bronchoconstriction. It summarizes the quantitative data from clinical trials, outlines relevant experimental protocols, and visualizes the proposed signaling pathways. While clinical evidence suggests a therapeutic potential for this compound in asthma, this guide also highlights the current gaps in publicly available preclinical and in vitro data, particularly concerning its direct effects on airway smooth muscle, mast cells, and eosinophils.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The autonomic nervous system plays a crucial role in regulating airway tone, with the sympathetic and parasympathetic branches exerting opposing effects. While β2-adrenergic agonists are the cornerstone of bronchodilator therapy, the role of α-adrenergic receptors in airway smooth muscle function has been a subject of investigation. This compound, as a selective α2-adrenergic receptor antagonist, has been explored for its potential to modulate airway caliber and mitigate asthmatic responses.

Mechanism of Action

This compound is a selective antagonist of α2-adrenergic receptors.[1] In the context of airway smooth muscle, the proposed mechanism of action involves the blockade of presynaptic α2-adrenoceptors on cholinergic nerve terminals. This inhibition would lead to an increase in acetylcholine (B1216132) release, which, paradoxically, would be expected to cause bronchoconstriction. However, another hypothesis suggests that this compound may act on postsynaptic α2-adrenoceptors on airway smooth muscle cells, or indirectly by modulating the release of other neurotransmitters or inflammatory mediators. The precise downstream signaling cascade in airway smooth muscle cells following this compound administration has not been fully elucidated in the available literature.

Proposed Signaling Pathway of α2-Adrenergic Receptor Antagonism in Airway Smooth Muscle

The general mechanism of α2-adrenergic receptor signaling involves the Gαi subunit of the G-protein coupled receptor. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. An antagonist like this compound would block this inhibition, theoretically leading to a relative increase in cAMP. Elevated cAMP levels are known to promote airway smooth muscle relaxation through the activation of Protein Kinase A (PKA).

Quantitative Data from Clinical and Preclinical Studies

The available data on this compound's efficacy in asthma comes primarily from clinical trials. No specific in vitro IC50 or EC50 values for this compound on airway smooth muscle contraction or inflammatory cell function have been reported in the reviewed literature.

Table 1: Summary of Clinical Trial Data for this compound in Asthma

| Study | Design | Patient Population | Intervention | Outcome Measures | Key Findings |

| Yoshie et al. (1989)[1] | Single-dose, double-blind, randomized, crossover | 17 patients with moderate to severe asthma | 200 mg this compound | FEV1, Respiratory Resistance | Significant increase in FEV1 (p < 0.05) and significant decrease in respiratory resistance (p < 0.05). |

| Sakai et al. (1995)[2] | Randomized, single-blind | 13 patients with mild asthma | 300 mg/day this compound for 1 week | PC20 (Histamine Challenge) | Significant increase in PC20 values in subjects also on regular β2-agonist therapy (p < 0.05). No significant change in patients not taking β2-agonists. |

| Sakai et al. (1995)[3] | Randomized, single-blind | 4 subjects with allergic asthma | 200 mg this compound (pre- and/or post-allergen challenge) | Early Asthmatic Response (EAR), Late Asthmatic Response (LAR) | Significant inhibition of LAR (p < 0.05). No significant inhibition of EAR. |

Experimental Protocols

Detailed experimental protocols for in vitro and preclinical studies of this compound are scarce in the published literature. The following sections outline general methodologies that would be appropriate for investigating the effects of this compound.

In Vitro Airway Smooth Muscle Contraction Assay

This protocol describes a general method for assessing the effect of a compound on agonist-induced contraction of isolated tracheal rings, a standard preclinical model for bronchodilator activity.

Objective: To determine the inhibitory effect of this compound on contractions of guinea pig tracheal smooth muscle induced by various bronchoconstrictors (e.g., histamine, acetylcholine, serotonin).

Materials:

-

Male Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound hydrochloride

-

Bronchoconstrictor agents (Histamine, Acetylcholine chloride, Serotonin hydrochloride)

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize guinea pigs and excise the tracheas.

-

Dissect the trachea into rings, 3-4 mm in width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

Induce a submaximal contraction with a chosen agonist (e.g., 1 µM histamine).

-

Once a stable contraction is achieved, add this compound cumulatively to the organ bath to generate a concentration-response curve.

-

Record the relaxation at each concentration.

-

Data can be expressed as a percentage of the initial agonist-induced contraction.

Clinical Protocol: Allergen-Induced Late Asthmatic Response

This protocol is based on the study by Sakai et al. (1995) investigating the effect of this compound on the late asthmatic response.[3]

Objective: To evaluate the protective effect of this compound against allergen-provoked early and late asthmatic responses in subjects with allergic asthma.

Study Design: Randomized, single-blind.

Participants: Subjects with a history of allergic asthma and a documented late asthmatic response to a relevant allergen.

Procedure:

-

Control Phase: Subjects undergo an allergen inhalation challenge with a predetermined dose of allergen known to induce a dual (early and late) asthmatic response. FEV1 is measured at baseline and serially for up to 8-10 hours post-challenge.

-

Treatment Phases (in random order with a washout period):

-

Pre- and Post-treatment: Oral administration of 200 mg this compound before and after the allergen challenge.

-

Pre-treatment only: Oral administration of 200 mg this compound before the allergen challenge.

-

Post-treatment only: Oral administration of 200 mg this compound after the allergen challenge.

-

-

FEV1 is monitored as in the control phase.

-

The early asthmatic response (EAR) is defined as the maximum percent fall in FEV1 within the first 2 hours post-challenge.

-

The late asthmatic response (LAR) is defined as the maximum percent fall in FEV1 between 3 and 8 hours post-challenge.

Effects on Inflammatory Cells

The direct effects of this compound on key inflammatory cells in asthma, such as mast cells and eosinophils, have not been detailed in the available literature. Research in this area would be crucial to fully understand its therapeutic potential.

Mast Cell Degranulation

The role of α2-adrenergic receptors on mast cells is not well-established. Some studies suggest that certain α2-adrenergic antagonists may have mast cell stabilizing properties, but direct evidence for this compound is lacking.

Eosinophil Function

Similarly, the expression and function of α2-adrenergic receptors on eosinophils and the effect of their antagonism by this compound on eosinophil chemotaxis and activation are areas that require further investigation.

Discussion and Future Directions

Clinical studies have provided initial evidence for the bronchodilatory effects of this compound in asthmatic patients.[1][2][3] Its ability to inhibit the late asthmatic response is particularly noteworthy, as this phase of the asthmatic reaction is often associated with more severe inflammation and is less responsive to conventional bronchodilators.

However, a significant gap exists in our understanding of this compound's fundamental pharmacology in the airways. The lack of publicly available in vitro and preclinical data makes it challenging to fully elucidate its mechanism of action. Future research should focus on:

-

In vitro studies: Characterizing the direct effects of this compound on human and animal airway smooth muscle contraction, including determination of IC50/EC50 values against various bronchoconstrictors.

-

Signaling studies: Investigating the downstream signaling pathways of this compound in airway smooth muscle cells, particularly its effects on intracellular cAMP and calcium levels.

-

Inflammatory cell studies: Assessing the direct effects of this compound on mast cell degranulation and eosinophil chemotaxis and activation.

-

Preclinical in vivo models: Utilizing animal models of asthma to further investigate the efficacy and mechanism of action of this compound in a more controlled setting.

Conclusion

This compound, a selective α2-adrenergic receptor antagonist, has shown promise as a potential therapeutic agent for asthma in early clinical trials. Its ability to improve lung function and inhibit the late asthmatic response suggests a novel mechanism for bronchodilation and anti-inflammatory effects. However, a more in-depth understanding of its pharmacology at the cellular and molecular level is required. This technical guide summarizes the current knowledge and provides a framework for future research to fully characterize the therapeutic potential of this compound in the management of asthma and other bronchoconstrictive diseases.

References

Cardiovascular Profile of Midaglizole in Preclinical Research: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Midaglizole (DG-5128) is a selective α2-adrenergic receptor antagonist with a distinct preclinical cardiovascular profile characterized by its peripheral site of action. This document provides a comprehensive overview of the available preclinical data on the cardiovascular effects of this compound. The information presented herein is compiled from published preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Due to limitations in accessing full-text articles, a complete dose-response profile and exhaustive experimental details are not available. However, the summarized findings provide valuable insights into the hemodynamic properties of this compound.

Introduction

This compound is an imidazoline (B1206853) derivative that has been investigated for its therapeutic potential, including its effects on the cardiovascular system. Its primary mechanism of action is the selective blockade of α2-adrenergic receptors. Unlike some other α2-adrenoceptor antagonists, preclinical evidence suggests that this compound does not readily cross the blood-brain barrier, leading to a predominantly peripheral mode of action[1]. This characteristic is significant as it may translate to a cardiovascular safety profile with a reduced incidence of centrally mediated side effects. This whitepaper will delve into the key preclinical findings that define the cardiovascular pharmacology of this compound.

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative data extracted from available preclinical studies on this compound.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Change in MAP | Time Point |

| Sham-shock Wistar rats | This compound | 10 | Intravenous | Maximal increase | 24 seconds post-administration |

| Hemorrhagic shock Wistar rats | This compound | 10 | Intravenous | Significant decrease | 36-60 seconds post-administration |

Data extracted from a study on the effects of this compound in a hemorrhagic shock model.

Table 2: Qualitative and Comparative Cardiovascular Effects of this compound in Pithed Rats

| Parameter | Agonist/Stimulus | Effect of this compound | Comparison with Yohimbine (B192690) and Idazoxan (B1206943) |

| Tachycardic Response | Cardiac nerve stimulation (inhibited by Clonidine) | Reversed Clonidine-induced inhibition | Similar to yohimbine and idazoxan |

| Pressor Response | B-HT 920 (α2-agonist) | Dose-related inhibition | Similar to yohimbine and idazoxan |

| Pressor Response | Methoxamine (B1676408) (α1-agonist) | Less inhibition compared to B-HT 920 response | Similar to yohimbine and idazoxan |

This table provides a qualitative summary of this compound's effects as detailed in a study comparing its α2-adrenoceptor blocking properties. Specific quantitative dose-response data was not available in the accessed abstract.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the methodologies used in key studies investigating the cardiovascular effects of this compound, based on the available information.

Hemorrhagic Shock Model in Rats

-

Animal Model: Male Wistar rats.

-

Anesthesia: Not specified in the available abstract.

-

Surgical Preparation: The right carotid artery was cannulated for blood withdrawal to induce hemorrhagic shock.

-

Induction of Hemorrhagic Shock: Mean arterial pressure (MAP) was maintained at 40 mmHg by withdrawing blood until 40% of the withdrawn blood volume was returned. The remaining blood was then slowly reinfused.

-

Drug Administration: this compound (10 mg/kg) or saline was administered intravenously 20 minutes after the completion of reinfusion.

-

Cardiovascular Monitoring: MAP was monitored continuously. The specific method of MAP measurement (e.g., intra-arterial catheter) was not detailed in the abstract.

-

Sham Control: Sham-shock rats underwent the same observation period without the hemorrhage protocol and received this compound (10 mg/kg).

Pithed Rat Model for α2-Adrenoceptor Antagonism

-

Animal Model: Pithed rats (strain not specified in the abstract). Pithing is a procedure that destroys the central nervous system, thereby eliminating central cardiovascular reflexes and allowing for the direct study of peripheral drug effects.

-

Cardiovascular Measurements:

-

Tachycardic Response: Heart rate was increased by electrical stimulation of the cardiac accelerator nerves.

-

Pressor Responses: Blood pressure was increased by the administration of α1 and α2-adrenergic agonists.

-

-

Experimental Design:

-

The inhibitory effect of the α2-agonist clonidine (B47849) on the nerve stimulation-induced tachycardia was established.

-

The ability of intravenously administered this compound, yohimbine, and idazoxan to reverse the clonidine-induced inhibition was evaluated.

-

The pressor responses to the α2-agonist B-HT 920 and the α1-agonist methoxamine were measured.

-

The dose-related inhibitory effects of this compound, yohimbine, and idazoxan on these pressor responses were determined.

-

Signaling Pathways and Mechanisms of Action

This compound's cardiovascular effects are primarily mediated through its antagonism of α2-adrenergic receptors. The following diagrams illustrate the key signaling pathways involved.

Alpha-2 Adrenergic Receptor Signaling in Vascular Smooth Muscle

Caption: Alpha-2 adrenergic receptor signaling cascade in vascular smooth muscle and the antagonistic action of this compound.

Experimental Workflow for Assessing Cardiovascular Effects in Rats

Caption: Generalized experimental workflow for the preclinical assessment of cardiovascular effects of a test compound in a rat model.

Discussion and Conclusion

The preclinical data available for this compound indicate that it is a selective, peripherally acting α2-adrenoceptor antagonist. Its cardiovascular effects are consistent with this mechanism of action. In normotensive, anesthetized rats (sham-shock), a high intravenous dose resulted in a transient increase in blood pressure, which may be indicative of a complex initial hemodynamic response. Conversely, in a model of hemorrhagic shock, this compound produced a significant decrease in blood pressure, suggesting that its vasodilatory effects become more pronounced in states of heightened sympathetic tone.

The studies in pithed rats further confirm this compound's α2-antagonistic properties, demonstrating its ability to counteract the effects of α2-adrenergic agonists on heart rate and blood pressure. The peripheral selectivity of this compound is a key feature, as it implies a lower potential for centrally mediated cardiovascular side effects, such as sedation and bradycardia, which can be associated with centrally acting α2-adrenergic agents.

It is important to reiterate that the available data is limited. Comprehensive dose-response studies are necessary to fully characterize the therapeutic window and safety profile of this compound. Furthermore, detailed pharmacokinetic and pharmacodynamic modeling would provide a more complete understanding of its cardiovascular effects.

References

Imidazole Derivatives: A Comprehensive Technical Guide to Their Role in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising global prevalence of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), has spurred intensive research into novel therapeutic agents. Among the diverse chemical scaffolds explored, imidazole (B134444) and its derivatives have emerged as a privileged structure in medicinal chemistry.[1][2] This versatile five-membered heterocyclic ring is a constituent of essential biomolecules like the amino acid histidine and purines.[3][4] The unique physicochemical properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with various biological targets.[2] This technical guide provides an in-depth overview of the current research on imidazole derivatives in the context of metabolic diseases, with a focus on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Mechanisms of Action in Metabolic Regulation

Imidazole derivatives exert their effects on metabolic pathways through a variety of mechanisms, primarily by interacting with key enzymes and receptors involved in glucose and lipid homeostasis.

Enzyme Inhibition

A prominent strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, to delay glucose absorption.[5] Several studies have highlighted the potential of imidazole derivatives as potent inhibitors of these enzymes. For instance, novel imidazo-isoxazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against both α-amylase and α-glucosidase, with some compounds demonstrating competitive inhibition.[5] Another class of inhibitors, 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, has also shown excellent inhibitory potential against α-glucosidase.

Furthermore, in the context of NAFLD, the inhibition of cytochrome P450 2E1 (CYP2E1) is a promising therapeutic approach. CYP2E1 is involved in the production of reactive oxygen species (ROS), which contribute to the progression of NAFLD.[6][7] Certain ω-imidazolyl-alkyl derivatives have been developed as inhibitors of CYP2E1, showing potential in animal models of non-alcoholic steatohepatitis (NASH).[6]

Receptor Modulation

Imidazole derivatives have been successfully designed to modulate the activity of key receptors involved in metabolic regulation.

-

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: GLP-1R agonists are an established class of therapeutics for type 2 diabetes and obesity.[8] They mimic the action of the endogenous incretin (B1656795) hormone GLP-1, promoting glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and increasing satiety.[8] Recently, novel imidazole derivatives have been identified as potent activators of the GLP-1 receptor.[8]

-

AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a crucial cellular energy sensor that, when activated, promotes ATP-producing catabolic pathways while inhibiting anabolic processes.[9][10] Activation of AMPK is a key therapeutic target for metabolic disorders. A small-molecule benzimidazole (B57391) derivative has been shown to potently activate AMPK, leading to increased glucose transport in skeletal muscle and enhanced fatty acid oxidation.[9]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism. Benzimidazole derivatives have been investigated as PPARγ agonists, which are known to improve insulin sensitivity.[11]

Regulation of Signaling Pathways

The gut microbiome has been recognized as a significant contributor to metabolic health. A microbially produced metabolite of histidine, imidazole propionate (B1217596) (ImP), has been identified at elevated levels in individuals with type 2 diabetes.[12][13] ImP has been shown to impair insulin signaling by activating the mTORC1 pathway.[12][13] This occurs through the activation of p38γ MAPK, which leads to the phosphorylation of p62 and subsequent activation of mTORC1.[12]

Quantitative Data on Imidazole Derivatives

The following tables summarize the quantitative data on the efficacy of various imidazole derivatives in metabolic disease research.

Table 1: Imidazole Derivatives as α-Glucosidase and α-Amylase Inhibitors

| Compound Class | Target Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Reference |

| Imidazo-isoxazole derivatives | α-Amylase | Compound 5f | 26.67 ± 1.25 | Competitive | [5] |

| α-Glucosidase | Compound 5f | 39.12 ± 1.83 | Competitive | [5] | |

| Imidazo[1,2-a]pyridine derivatives | α-Glucosidase | Compound 8b | K_I_ = 6.09 ± 0.37 | Noncompetitive | [14] |

| Compound 8e | K_I_ = 13.03 ± 2.43 | Competitive | [14] | ||

| 2-phenyl-1H-benzo[d]imidazole derivatives | α-Glucosidase | Compound 15o | 2.09 ± 0.04 | Non-competitive | [15] |

| Compound 22d | 0.71 ± 0.02 | Non-competitive | [15] |

Table 2: Imidazole Derivatives as GLP-1 Receptor Agonists

| Compound | Assay | EC50 (µM) | Emax (%) | Cell Line | Reference |

| Novartis Exemplified Compound | cAMP Assay | 12.9 | 110 | HEK-293-SNAP-hGLP1R | [8] |

| β-arrestin Recruitment | 0.404 | 12 | HEK-293-SNAP-hGLP1R-GloSensor | [8] | |

| GLP-1 Internalization | 0.089 | 58 | HEK-293-SNAP-hGLP1R-GloSensor | [8] |

Table 3: Imidazoline (B1206853) Compounds and Insulin Secretion

| Compound | Effect | Concentration | Cell Line | Reference |

| S-21663 | Insulin Release | 10⁻⁵ M to 10⁻³ M (peak at 10⁻⁴ M) | MIN6 | [4][16] |

| S43126 | Stimulated insulin secretion under elevated glucose | 10⁻⁵ M | Min6 | [17] |

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways modulated by imidazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of imidazole derivatives for metabolic diseases.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory potential of synthetic compounds against α-glucosidase.[18]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test imidazole derivatives

-

Acarbose (B1664774) (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test imidazole derivatives and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of the inhibitor. The data is then analyzed using a Lineweaver-Burk plot.[18]

GLP-1 Receptor Activation Assay (cAMP Accumulation)

This protocol is based on standard methods for evaluating GLP-1 receptor agonists.[19]

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., serum-free medium).

-

Test imidazole derivatives.

-

Reference GLP-1R agonist (e.g., GLP-1).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

96-well or 384-well plates.

Procedure:

-

Seed HEK293-hGLP-1R cells into the appropriate microplate and culture overnight.

-

Prepare serial dilutions of the test imidazole derivatives and the reference agonist in the assay buffer.

-

Remove the culture medium from the cells and add the assay buffer, typically containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add the diluted compounds to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration or signal against the log concentration of the agonist to determine the EC50 and Emax values.

Insulin Secretion Assay in MIN6 Cells

This protocol describes a method to assess the effect of imidazole derivatives on insulin secretion from a pancreatic β-cell line.[4][16][17]

Materials:

-

MIN6 pancreatic β-cells.

-

Culture medium for MIN6 cells (e.g., DMEM with high glucose, FBS, and β-mercaptoethanol).

-

Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., basal low glucose and stimulatory high glucose).

-

Test imidazole derivatives.

-

Positive control (e.g., a known insulin secretagogue).

-

Insulin ELISA kit.

Procedure:

-

Seed MIN6 cells in a 24-well plate and culture until they reach the desired confluency.

-

Wash the cells with a pre-warmed, glucose-free buffer.

-

Pre-incubate the cells in KRBB with a low glucose concentration for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh KRBB containing low or high glucose, with or without the test imidazole derivatives at various concentrations.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant (which contains the secreted insulin).

-

Lyse the cells to measure the total insulin content.

-

Quantify the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.

-

Normalize the secreted insulin to the total insulin content or total protein content.

Animal Models of Metabolic Disease

Animal models are crucial for evaluating the in vivo efficacy of imidazole derivatives.

-

Diet-Induced Obesity and Insulin Resistance: C57BL/6J mice are commonly used. They are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 16-24 weeks) to induce obesity, hyperglycemia, and insulin resistance.[20] The test compound is then administered, and metabolic parameters such as body weight, blood glucose, insulin levels, and glucose tolerance are monitored.

-

Non-Alcoholic Steatohepatitis (NASH) Model: The Lieber-DeCarli liquid diet, which is high in fat, can be administered to rats for several weeks to induce NASH.[6] This model is used to assess the effects of compounds on liver histology, liver enzymes (ALT, AST), and markers of inflammation and oxidative stress.[6]

Conclusion and Future Directions

Imidazole derivatives represent a highly promising class of compounds for the development of novel therapeutics for metabolic diseases. Their structural versatility allows for the fine-tuning of their activity against a range of biological targets, including enzymes and receptors critical for metabolic regulation. The data presented in this guide highlight the potential of these compounds as α-glucosidase inhibitors, GLP-1R agonists, and AMPK activators. Furthermore, the discovery of the role of the microbial metabolite imidazole propionate in insulin signaling opens up new avenues for research into the interplay between the gut microbiome and metabolic health.

Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a framework for the robust preclinical evaluation of these promising therapeutic candidates. Continued exploration of the vast chemical space of imidazole derivatives, coupled with a deeper understanding of the complex pathophysiology of metabolic diseases, holds the key to developing next-generation treatments for these widespread and debilitating conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulation of insulin release from the MIN6 cell line by a new imidazoline compound, S-21663: evidence for the existence of a novel imidazoline site in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation, kinetic studies and molecular modeling of imidazo-isoxazole derivatives targeting both α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ω‐Imidazolyl‐alkyl derivatives as new preclinical drug candidates for treating non‐alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP2E1 in Alcoholic and Non-Alcoholic Liver Injury. Roles of ROS, Reactive Intermediates and Lipid Overload - PMC [pmc.ncbi.nlm.nih.gov]